molecular formula C10F20 B6593015 Perfluoro(1,3-diethylcyclohexane) CAS No. 335-23-9

Perfluoro(1,3-diethylcyclohexane)

Cat. No.: B6593015
CAS No.: 335-23-9
M. Wt: 500.07 g/mol
InChI Key: OIWXSBDFHALUCH-UHFFFAOYSA-N
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Description

Perfluoro(1,3-diethylcyclohexane) is a fluorocarbon liquid, a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert .


Synthesis Analysis

Perfluoro(1,3-diethylcyclohexane) can be manufactured by the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This is preferred as the starting material over 1,3-dimethylcyclohexane as less fluorine is required .


Molecular Structure Analysis

The molecular formula of Perfluoro(1,3-diethylcyclohexane) is C8F16 . The average mass is 400.060 Da and the monoisotopic mass is 399.974457 Da .


Chemical Reactions Analysis

Perfluoro(1,3-diethylcyclohexane) is chemically inert and thermally stable (to over 400 °C) . It has been used in the preparation of amorphous fluorocarbon films by plasma polymerization .


Physical and Chemical Properties Analysis

Perfluoro(1,3-diethylcyclohexane) is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It has a melting point of -70 °C and a boiling point of 102 °C . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .

Scientific Research Applications

Fluorinated Heterocycles Synthesis

Perfluoro(1,2-epoxycyclohexane), a related compound, is used in synthesizing fluorinated heterocycles. These reactions involve the opening of the oxirane ring and subsequent heterocyclization, resulting in compounds like fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives (Filyakova et al., 2014).

Solvent Interactions in Fluorous Systems

Perfluoro(methylcyclohexane) is utilized in fluorous biphase reactions. At low temperatures, it forms two separate phases with chloroform, but at higher temperatures, it becomes a single phase. This characteristic makes it valuable for studying intermolecular interactions in such systems (Gerig, 2005).

Electrochemical Fluorination

The electrochemical fluorination of various compounds can lead to perfluoro derivatives, such as perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane). This process is significant in creating perfluorobicyclic ethers, which are useful in various applications (Abe et al., 1980).

Perfluorinated Compounds in Medicine

Perfluorocarbons like perfluorodecalin are used in medical applications such as blood substitutes and ophthalmology. Their high density and inert nature make them suitable for various biomedical applications (Meinert, 1994).

Diels–Alder Reactions

Perfluorocyclohexa-1,3-diene, related to Perfluoro(1,3-diethylcyclohexane), is involved in high-temperature Diels–Alder reactions with nitriles. This leads to the formation of 2-substituted tetrafluoropyridines, showing its potential in organic synthesis (Anderson et al., 1969).

Perfluoro Macrocycles Synthesis

The synthesis of perfluoro macrocycles, like perfluoro-18-crown-6 and perfluoro-cyclohexano-15-crown-5, involves controlled elemental fluorination. These compounds have applications due to their stable nature and unique binding properties (Lin et al., 1994).

Mid-Infrared Sensor for Perfluorocarbon Detection

A mid-infrared sensor has been developed for detecting perfluorocarbon compounds in aquatic systems, critical for geosequestration monitoring. This sensor uses mid-infrared attenuated total reflection spectroscopy for in-situ detection of compounds like perfluoromethylcyclohexane (Rauh et al., 2014).

Biochemical Analysis

Biochemical Properties

As a chemically inert compound, Perfluoro(1,3-diethylcyclohexane) does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules . Its unique physical properties, such as low viscosity and low surface tension , can influence the behavior of these biomolecules in its presence.

Cellular Effects

Given its chemical inertness, Perfluoro(1,3-diethylcyclohexane) does not directly affect cellular processes, cell signaling pathways, gene expression, or cellular metabolism . Its potential to act as a solvent for gases could indirectly influence cell function, particularly in contexts where gas solubility is a limiting factor.

Molecular Mechanism

Perfluoro(1,3-diethylcyclohexane) does not exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression . Its mechanism of action is primarily physical, not chemical, due to its perfluorinated nature .

Temporal Effects in Laboratory Settings

Perfluoro(1,3-diethylcyclohexane) is thermally stable to over 400°C , indicating that it does not degrade over time under normal laboratory conditions. Its effects on cellular function over time have not been extensively studied, but given its chemical inertness, long-term effects are likely to be minimal .

Dosage Effects in Animal Models

Studies on the dosage effects of Perfluoro(1,3-diethylcyclohexane) in animal models are currently lacking. Given its chemical inertness, it is unlikely to have toxic or adverse effects at high doses .

Metabolic Pathways

Perfluoro(1,3-diethylcyclohexane) does not participate in metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Perfluoro(1,3-diethylcyclohexane) within cells and tissues have not been extensively studied. Given its chemical inertness, it is unlikely to interact with transporters or binding proteins .

Subcellular Localization

Given its chemical inertness, it is unlikely to be directed to specific compartments or organelles via targeting signals or post-translational modifications .

Properties

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(6(19,20)9(25,26)27)3(13,14)2(12,7(21,22)10(28,29)30)5(17,18)8(23,24)4(1,15)16
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXSBDFHALUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032811
Record name Perfluoro-1,3-diethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-23-9
Record name 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-1,3-diethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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